3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane is a heterocyclic compound that combines a pyrazole ring with a thiazepane ring. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The compound has been recognized for its bioactive properties, making it a subject of interest for research into antimicrobial, antifungal, and anticancer activities.
This compound is classified as a thiazepane and pyrazole derivative, which are types of nitrogen-containing heterocycles. Its chemical identity is confirmed by its CAS number, 2090983-87-0. It serves as a building block for the synthesis of more complex heterocyclic compounds, and its derivatives are explored for various biological activities.
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a thiazepane derivative in the presence of a catalyst. This reaction is generally conducted in organic solvents such as ethanol or dimethylformamide at elevated temperatures to promote cyclization.
For industrial applications, similar synthetic routes are employed but optimized for large-scale production. Techniques such as continuous flow reactors and the use of environmentally benign solvents are implemented to enhance yield and purity while adhering to green chemistry principles .
The molecular formula of 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane is C₉H₁₃N₃S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structure features:
The specific arrangement of these rings contributes to the compound's unique chemical properties and biological activities.
3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane can undergo several types of chemical reactions:
These reactions expand the potential derivatives that can be synthesized from this compound, enhancing its utility in research.
The mechanism of action for 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been suggested that this compound could inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane is characterized by:
The compound exhibits notable solubility characteristics in organic solvents due to its heterocyclic nature. Its stability under various conditions makes it suitable for diverse applications in organic synthesis and materials science.
3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane has several scientific applications:
This compound's diverse applications underline its significance in both academic research and industrial processes. Further studies are likely to reveal additional uses and enhance our understanding of its properties.
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane relies on sequential heterocyclic ring formations. Industrial routes typically employ a three-stage strategy:
Table 1: Key Intermediates in Thiazepane Synthesis
Intermediate | Function | Typical Yield (%) |
---|---|---|
1-methyl-1H-pyrazole-4-carbonyl chloride | Pyrazole activation for nucleophilic attack | 85–92 |
4-(chloroalkyl)thiol derivative | Bifunctional linker for cyclization | 75–80 |
Thiazepane 1,1-dioxide | Oxidation product for final functionalization | 90–95 |
Optimization challenges include minimizing transannular byproducts during thiazepane cyclization. Recent advances employ high-dilution techniques and phase-transfer catalysts to enhance macrocycle purity .
Regiocontrol at the pyrazole’s C4-position is essential for coupling with the thiazepane precursor. Key strategies include:
Challenges persist in avoiding N2 vs. N1 alkylation isomers. N-methylation with methyl iodide in DMF at 60°C ensures >98% N1-selectivity due to steric differentiation [10].
Catalysis accelerates critical C–N and C–S bond formations:
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Catalyst System | Conditions | Efficiency |
---|---|---|---|
Pyrazole cyclization | Nano-ZnO (10 mol%) | Solvent-free, 80°C | 95% yield, 15 min |
C–S bond formation | CuI/DIPEA (20 mol%) | DMF, 80°C | 92% yield |
N-Alkylation | NaH, DMF, 0°C → RT | 4 h | 98% N1-selectivity |
Microwave irradiation further enhances Pd-catalyzed steps (e.g., 82% yield in 3 min for pyrazole-aryl couplings) [2].
Solvent reduction and energy-efficient methods are increasingly pivotal:
Table 3: Environmental Metrics Comparison
Method | E-factor | PMI* | Energy Input |
---|---|---|---|
Conventional synthesis | 32 | 56 | 180 kWh/kg |
Solvent-free milling | 5 | 8 | 40 kWh/kg |
Aqueous cyclization | 12 | 18 | 95 kWh/kg |
*PMI: Process Mass Intensity
Ethanol solvent reuse in pyrazole-thiazepane coupling reduces costs by 40% and cuts carbon emissions by 28% [1] . Microwave-assisted one-pot sequences combining pyrazole formation and N-alkylation lower the E-factor to 9 [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8